molecular formula C11H15NO4 B3394999 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid CAS No. 119647-72-2

4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid

Cat. No.: B3394999
CAS No.: 119647-72-2
M. Wt: 225.24 g/mol
InChI Key: ZLUXTLMRWGOZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a pyrrole-based inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid inhibits the activity of Bmi-1 by binding to a specific site on the protein. This binding prevents Bmi-1 from interacting with other proteins and carrying out its normal functions. This inhibition of Bmi-1 activity leads to the suppression of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, promote apoptosis in cancer cells, and inhibit the self-renewal of stem cells. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid in lab experiments is that it is a relatively simple compound to synthesize. Another advantage is that it has been shown to have potential therapeutic applications in the treatment of various diseases. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the use of 4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid in scientific research. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and other diseases. Another direction is to study its effects on stem cell self-renewal and differentiation. Additionally, future research could focus on optimizing the synthesis method of this compound to increase its yield and purity.

Scientific Research Applications

4-(5-(Ethoxycarbonyl)-1H-pyrrol-3-yl)butanoic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to inhibit the activity of a protein called Bmi-1, which is involved in the self-renewal of stem cells and the development of cancer. This compound has also been shown to inhibit the growth of cancer cells and promote apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

4-(5-ethoxycarbonyl-1H-pyrrol-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)9-6-8(7-12-9)4-3-5-10(13)14/h6-7,12H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUXTLMRWGOZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 113g (105 g, 438.92 mmol, 1.00 equiv) in CF3COOH (1000 mL), followed by the addition of triethylsilane (204 g, 1.75 mol, 4.00 equiv) dropwise with stirring at room temperature over 30 min (FIG. 14). The resulting solution was stirred at room temperature for 8 h, concentrated under vacuum and diluted with 500 mL of water and 500 mL of ethyl acetate. The pH value of the solution was adjusted to 7 with saturated aqueous sodium bicarbonate. The resulting solution was extracted with 3×500 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum to afford 30 g (30%) of 113h as a light brown solid.
Name
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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